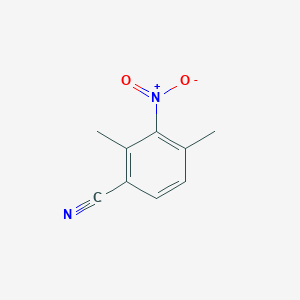

2,4-Dimethyl-3-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

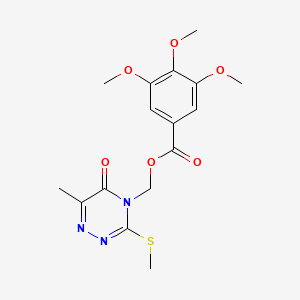

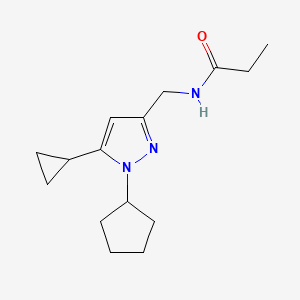

“2,4-Dimethyl-3-nitrobenzonitrile” is likely a nitro derivative of benzonitrile, which is an aromatic compound . The “2,4-Dimethyl” indicates that there are methyl groups on the 2nd and 4th carbons of the benzene ring, and the “3-nitro” suggests a nitro group on the 3rd carbon .

Synthesis Analysis

The synthesis of nitrobenzonitriles generally involves the reaction of the corresponding benzaldehyde with hydroxylamine hydrochloride . The reaction is typically carried out in a solvent like DMSO at elevated temperatures .Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have a benzene ring as the core structure, with methyl groups attached to the 2nd and 4th carbons, and a nitro group attached to the 3rd carbon .Chemical Reactions Analysis

Nitrobenzonitriles can undergo various reactions depending on the conditions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other nitrobenzonitriles. These might include a relatively high density, good solubility in organic solvents, and a strong absorption in the UV-visible spectrum due to the presence of the nitro group .Wissenschaftliche Forschungsanwendungen

Reactions and Molecular Transformations :

- Fischer and Greig (1973) discussed the reactions of dimethylbenzonitriles, including those similar to 2,4-Dimethyl-3-nitrobenzonitrile, with nitric acid in acetic anhydride. This process yields nitroacetoxy adducts and subsequently, the original dimethylbenzonitrile and its nitro derivatives through thermolysis (Fischer & Greig, 1973).

- The study by Palafox et al. (2022) on base pairs of 4-amino-3-nitrobenzonitrile provides insights into the flexibility and dipole moments of these pairs, which are crucial in understanding DNA/RNA helix formation. They also proposed new mutagenic modified nucleosides as potential antiviral prodrugs (Palafox et al., 2022).

Physical and Chemical Properties :

- Jiménez et al. (2002) conducted a thermophysical study on the behavior of nitrobenzonitriles, which can provide valuable insights into the properties of this compound. They measured temperatures, enthalpies, and entropies of fusion processes for these compounds (Jiménez et al., 2002).

- A study on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst by Koprivova and Červený (2008) reveals important aspects of the hydrogenation process, which could be relevant for understanding reactions involving this compound (Koprivova & Červený, 2008).

Structural Analysis and Spectroscopy :

- The work by Graneek et al. (2018) on the rotational spectra of nitrobenzonitriles, including their large dipole moments and structural determinations, is significant for understanding the molecular structure of similar compounds like this compound (Graneek et al., 2018).

- Sert et al. (2013) investigated the vibrational frequencies of 4-chloro-3-nitrobenzonitrile, which could provide comparative insights into the vibrational properties of this compound (Sert et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for “2,4-Dimethyl-3-nitrobenzonitrile” would likely depend on its specific applications. Nitrobenzonitriles have been used in the synthesis of various bioactive molecules , so potential future directions could involve exploring new synthetic routes or applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2,4-dimethyl-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZSWXDYLOPJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2696971.png)

![1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2696973.png)

![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)

![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)

![2-({[4-(Dimethylamino)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2696987.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)